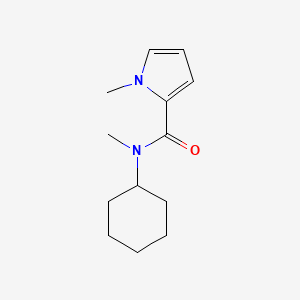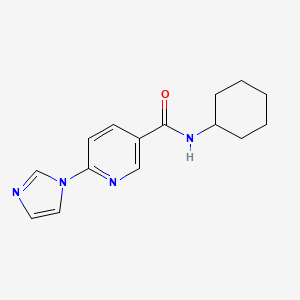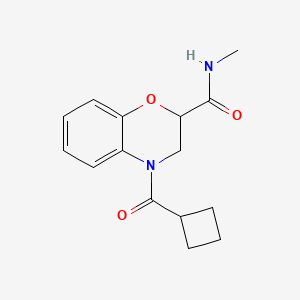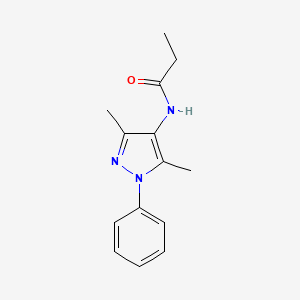![molecular formula C16H25NO B7507375 1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol](/img/structure/B7507375.png)
1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol, also known as TBPM, is a synthetic compound that belongs to the class of piperidine derivatives. TBPM has been of interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience research.
Wirkmechanismus
1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol acts as a selective agonist of α7 nAChRs. Upon binding to these receptors, 1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol activates a signaling pathway that leads to the release of neurotransmitters such as acetylcholine and dopamine. This activation of the α7 nAChRs has been shown to improve cognitive function, enhance memory consolidation, and increase attention span.
Biochemical and Physiological Effects:
1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol has been shown to have various biochemical and physiological effects. In animal studies, 1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol has been shown to improve cognitive function, enhance memory consolidation, and increase attention span. 1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol has also been shown to have analgesic effects, which makes it a potential candidate for the development of new local anesthetic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol in lab experiments is its high selectivity for α7 nAChRs. This selectivity allows researchers to study the effects of α7 nAChRs on various physiological processes without interfering with other receptors. However, one limitation of using 1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol is its short half-life, which makes it difficult to study its long-term effects.
Zukünftige Richtungen
1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol has potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience research. Future research should focus on developing new drugs that target α7 nAChRs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, future research should focus on developing new local anesthetic agents based on 1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol. Finally, future research should focus on studying the long-term effects of 1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol on cognitive function and memory consolidation.
Synthesemethoden
1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol can be synthesized using various methods, but the most common method involves the reaction of 4-tert-butylbenzyl chloride with piperidin-4-ol in the presence of a base such as sodium hydroxide. The reaction yields 1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol has been investigated as a potential drug candidate for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol has also been studied for its potential use as a local anesthetic agent due to its ability to block sodium channels.
In neuroscience research, 1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol has been used as a tool to study the role of nicotinic acetylcholine receptors (nAChRs) in the brain. 1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol is a selective agonist of α7 nAChRs, which are involved in various physiological processes such as learning, memory, and attention. 1-[(4-Tert-butylphenyl)methyl]piperidin-4-ol has been used to study the effects of α7 nAChRs on these processes and to develop new drugs that target these receptors.
Eigenschaften
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-16(2,3)14-6-4-13(5-7-14)12-17-10-8-15(18)9-11-17/h4-7,15,18H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWGLUXVCQCKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3-Bromophenyl)methyl]pyridin-2-one](/img/structure/B7507320.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-piperidin-1-ylethanone](/img/structure/B7507351.png)
![3-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7507358.png)





